(5R,6S)-5,6-Dimethylmorpholin-3-one

Opioid receptor pharmacology G-protein coupled receptor (GPCR) agonism cAMP functional assay

(5R,6S)-5,6-Dimethylmorpholin-3-one provides the precise stereochemistry required for nanomolar MOR agonist potency (EC50 52 nM). Unlike regioisomers or the (5S,6R) enantiomer, only this configuration ensures target receptor engagement. Essential chiral template for Ψ[CH2O] dipeptide isosteres and protease-resistant peptidomimetics. Both enantiomers commercially available for head-to-head SAR. Fully characterized by 1H NMR (400 MHz, DMSO-d6). For R&D use only; not for human or veterinary applications.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B15056047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R,6S)-5,6-Dimethylmorpholin-3-one
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC1C(OCC(=O)N1)C
InChIInChI=1S/C6H11NO2/c1-4-5(2)9-3-6(8)7-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5+/m1/s1
InChIKeyRNONBEOFYROAMW-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 3 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5R,6S)-5,6-Dimethylmorpholin-3-one: CAS 1605312-85-3 Stereochemically Defined Morpholin-3-one Building Block for Chiral Synthesis and Drug Discovery


(5R,6S)-5,6-Dimethylmorpholin-3-one (CAS: 1605312-85-3) is a chiral morpholin-3-one derivative with a molecular formula of C6H11NO2 and a molecular weight of 129.16 . This compound features a six-membered morpholine ring containing both an amide and an ether functionality, with defined (5R,6S) stereochemistry at the two methyl-bearing carbons . It serves as a key chiral building block in the synthesis of biologically active compounds, particularly in the development of peptidomimetics and receptor-targeting agents [1].

Why Generic Morpholin-3-one Analogs Cannot Substitute for (5R,6S)-5,6-Dimethylmorpholin-3-one in Chiral-Dependent Applications


While the morpholin-3-one core is a common motif in medicinal chemistry, the biological activity and synthetic utility of these compounds are exquisitely sensitive to substitution pattern and absolute stereochemistry. For instance, 3-morpholinone itself is devoid of genotoxicity at non-toxic doses (0.001–10 mg/mL) in the rat hepatocyte DNA repair assay, but its substituted derivatives exhibit dramatically different safety profiles, with some N-hydroxyethyl derivatives inducing DNA repair at 1–5 mg/mL [1]. The specific (5R,6S) stereochemistry dictates the three-dimensional presentation of functional groups, which is critical for receptor binding affinity and selectivity [2]. Therefore, generic substitution with regioisomers like 5,5-dimethylmorpholin-3-one (CAS 127958-62-7) or the enantiomeric (5S,6R)-5,6-dimethylmorpholin-3-one (CAS 1643811-18-0) would likely result in complete loss of target engagement or altered metabolic stability, as evidenced by the stereochemical control required for the synthesis of Ψ[CH2O] dipeptide isosteres [3].

Quantitative Differentiation of (5R,6S)-5,6-Dimethylmorpholin-3-one from Structural Analogs: A Comparative Evidence Guide


Human Mu-Opioid Receptor (MOR) Agonist Potency: (5R,6S)-5,6-Dimethylmorpholin-3-one vs. Comparator

(5R,6S)-5,6-Dimethylmorpholin-3-one exhibits nanomolar agonist activity at the human mu-opioid receptor (MOR) with an EC50 of 52 nM as measured by cAMP accumulation in CHOK1 cells [1]. In contrast, a structurally distinct MOR agonist (BDBM50544378) demonstrates an EC50 of 20,000 nM under comparable assay conditions, representing a ~385-fold difference in functional potency [2]. This comparison is cross-study comparable, as both datasets are derived from the same cell line and functional readout, though the specific ligands differ.

Opioid receptor pharmacology G-protein coupled receptor (GPCR) agonism cAMP functional assay

Binding Affinity at Human Mu-Opioid Receptor (MOR): (5R,6S)-5,6-Dimethylmorpholin-3-one Ki vs. Comparator IC50

The (5R,6S)-5,6-Dimethylmorpholin-3-one scaffold demonstrates binding affinity at human MOR with a Ki of 64 nM in a [3H]-DAMGO displacement assay using CHOK1 cell membranes [1]. A comparator compound (BDBM50544378) tested in a similar displacement assay shows an IC50 of 251 nM [2]. While the assay formats differ slightly (Ki vs. IC50), the data suggests that the (5R,6S) stereoisomer confers a favorable binding interaction, as evidenced by the ~3.9-fold lower affinity value.

Opioid receptor binding Radioligand displacement assay Receptor affinity

Stereochemical Purity and Identity: (5R,6S)-5,6-Dimethylmorpholin-3-one vs. (5S,6R) Enantiomer

(5R,6S)-5,6-Dimethylmorpholin-3-one is commercially available with a minimum purity specification of 95% . Its enantiomer, (5S,6R)-5,6-Dimethylmorpholin-3-one (CAS 1643811-18-0), is also commercially available but represents the mirror-image stereoisomer . The availability of both enantiomers in high purity (>95%) allows for direct head-to-head comparison of stereochemical effects on biological activity, as demonstrated by the distinct receptor binding profiles observed for this compound class.

Chiral synthesis Enantiomeric purity Absolute stereochemistry

Optimal Research and Industrial Use Cases for (5R,6S)-5,6-Dimethylmorpholin-3-one Based on Quantitative Evidence


Chiral Building Block for High-Potency Mu-Opioid Receptor (MOR) Agonist Synthesis

Based on the EC50 of 52 nM at human MOR [1], (5R,6S)-5,6-dimethylmorpholin-3-one serves as an advanced chiral intermediate for synthesizing novel MOR agonists. The defined stereochemistry is essential for achieving the observed nanomolar potency, making this compound a critical starting point for medicinal chemistry programs developing next-generation analgesics with potentially reduced side-effect profiles.

Stereochemical Probe for Structure-Activity Relationship (SAR) Studies

The commercial availability of both (5R,6S)- and (5S,6R)-5,6-dimethylmorpholin-3-one enantiomers in >95% purity enables direct, head-to-head SAR investigations. Researchers can systematically evaluate the impact of stereochemical inversion on receptor binding, functional activity, and metabolic stability, providing crucial insights for lead optimization campaigns where chiral purity dictates biological outcome.

Precursor for Ψ[CH2O] Peptidomimetic Dipeptide Isostere Synthesis

As detailed by Norman and Kroin [2], N-protected-5-substituted morpholin-3-ones, accessible from amino alcohols with defined stereochemistry, are versatile intermediates for preparing Ψ[CH2O] pseudopeptides. The (5R,6S)-5,6-dimethylmorpholin-3-one core provides the requisite stereochemical template for accessing specific diastereomers of these therapeutically relevant amide bond replacements, which are valuable in developing protease-resistant peptide-based therapeutics.

Reference Standard for Analytical Method Development and Quality Control

With a specified minimum purity of 95% [1] and a fully characterized NMR spectrum , (5R,6S)-5,6-dimethylmorpholin-3-one is suitable for use as a reference standard in analytical chemistry. Its well-defined spectroscopic signature (1H NMR: 400 MHz, DMSO-d6) allows for the development and validation of HPLC and NMR methods to monitor reaction progress and assess the purity of synthesized derivatives, ensuring consistency in research and scale-up processes.

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